molecular formula C18H30N2O B5213319 1-[4-(hexyloxy)benzyl]-4-methylpiperazine

1-[4-(hexyloxy)benzyl]-4-methylpiperazine

Cat. No. B5213319
M. Wt: 290.4 g/mol
InChI Key: WMCOBGJXXFYVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(hexyloxy)benzyl]-4-methylpiperazine, also known as GSK-3β inhibitor VIII, is a chemical compound used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. GSK-3β is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the binding of the compound to the ATP-binding site of this compoundβ. This binding prevents the phosphorylation of downstream targets by this compoundβ, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
Inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to promote cell survival, inhibit cell proliferation, and induce cell differentiation in various cell types. It has also been shown to modulate glucose metabolism and insulin signaling in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in lab experiments is its potency and selectivity for this compoundβ. This allows for precise modulation of this compoundβ activity without affecting other signaling pathways. However, one limitation of using this compound is its low aqueous solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are many future directions for research involving 1-[4-(hexyloxy)benzyl]-4-methylpiperazine. One potential area of study is the development of more potent and selective this compoundβ inhibitors for therapeutic use. Another area of study is the elucidation of the downstream targets and signaling pathways affected by this compoundβ inhibition, which could lead to the identification of new drug targets for various diseases. Additionally, the use of this compound in animal models of disease could provide valuable insights into the potential therapeutic applications of this compoundβ inhibition.

Synthesis Methods

The synthesis of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the reaction of 4-(hexyloxy)benzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been extensively used in scientific research as a tool to study the role of this compoundβ in various cellular processes. It has been shown to inhibit this compoundβ activity in a dose-dependent manner, leading to downstream effects such as the activation of the Wnt/β-catenin signaling pathway and the modulation of various transcription factors.

properties

IUPAC Name

1-[(4-hexoxyphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-3-4-5-6-15-21-18-9-7-17(8-10-18)16-20-13-11-19(2)12-14-20/h7-10H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOBGJXXFYVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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